Pyrilamine Maleate

Description

What is Pyrilamine maleate?

Mepyramine, a first-generation antihistamine, acts as an inverted agonist at the histamine H1 receptor. Mepyramine is a first-generation antihistamine that binds to a Gq/11 receptor-coupled form. It also promotes a G protein-coupled inactive status of the H1 receptor. This state can interfere with the Gq/11-mediated signaling.

Uses of this compound

This compound, a first-generation antihistamine drug of the first generation, is widely used to treat cold symptoms.

Mepyramine maleate is a potent inhibitor of CYP2D6 within hepatocytes. Mepyramine maleate can be used as a radioligand binding test for the H1 receptor. Recently, it was discovered that this product blocks KCNQ/M channels. This could be related to the adverse effects of excessive antihistamines intake.

History of Pyrilamine malate

In 1943, this compound was first patented and became medically valuable in 1949. It can treat symptoms such as the common cold or menstrual problems.

The this compound in biology

This compound, also known as Mepyramine, is a histamine H1 inverse agonist. It binds to the receptor in a G-protein-coupled state and promotes an inactive G-protein-coupled state of the H1 receptor. This interferes with Gq/11-mediated signaling.

In vitro

Pyrilamine blocks IKr's rapidly activating part of the delayed rectifier. It has an IC50 value of 1.1 mM. Pyrilamine (10mM) blocks both the slowly activating and inward rectifiers, IK1 less than 20%.

In vivo

Pyrilamine (15 mg/kg/day) significantly reduces movement time, velocity, and total food intake and eliminates circadian rhythmicity in locomotion in sham-operated rats. Pyrilamine (15 mg/kg/day) results in completely blocking H(1) receptors in sham-operated and portacaval anastomosis rats. In rats, Pyrilamine reduces the number and expression of c-fos genes in a dose-dependent manner. In rats, Pyrilamine is mainly metabolized into O-glucuronic Acid conjugate of O–demethyl pyrilamine. Pyrilamine's terminal plasma elimination half-life does not increase with increasing doses (2.3 hours, 0.7 mg/kg, 1.5 hours, and 7.0 mg/kg). Therefore, it does not have a dose-dependent elimination. Methapyrilene is slightly more mutagenic than Pyrilamine over a similar range of concentrations. In addition, Pyrilamine induces small-colony mutations predominantly in the L5178Y/TK+/- mouse lymphoma assay.

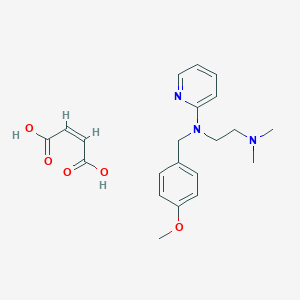

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYWFNAQESKDNC-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O.C4H4O4, C21H27N3O5 | |

| Record name | PYRILAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021216 | |

| Record name | Pyrilamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrilamine maleate appears as white crystals or powder. Melting point 100-101 °C. Bitter saline taste. An antihistamine. | |

| Record name | PYRILAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>60.2 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SID855902 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PYRILAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

59-33-6 | |

| Record name | PYRILAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrilamine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrilamine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRILAMINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mepyramine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, (2Z)-2-butenedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrilamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepyramine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRILAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35D29L3ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

212 to 214 °F (NTP, 1992) | |

| Record name | PYRILAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Pyrilamine Maleate's Mechanism of Action on H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrilamine (B1676287) maleate (B1232345), also known as mepyramine, is a first-generation ethylenediamine (B42938) antihistamine that primarily functions as a potent and selective inverse agonist at the histamine (B1213489) H1 receptor. Its mechanism extends beyond simple competitive antagonism of histamine. Pyrilamine binds preferentially to the inactive conformational state of the H1 receptor, a G-protein coupled receptor (GPCR), thereby reducing its basal, constitutive activity. This inverse agonism is crucial to its therapeutic effect, as the H1 receptor is known to signal independently of histamine binding. By stabilizing the inactive Gq/11-uncoupled state, pyrilamine effectively suppresses the downstream signaling cascade involving phospholipase C (PLC), inositol (B14025) phosphate (B84403) (IP₃) production, and intracellular calcium mobilization, which are hallmarks of both histamine-induced and constitutive H1 receptor activity. Furthermore, this action attenuates the activation of the pro-inflammatory transcription factor NF-κB, a key mediator in allergic and inflammatory responses. This guide provides an in-depth analysis of pyrilamine's molecular interactions, quantitative pharmacological parameters, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inverse Agonism

The histamine H1 receptor, like many GPCRs, can exist in an equilibrium between an inactive (R) and an active (R) conformation. The active R state can couple to the Gq/11 family of G-proteins and initiate signaling even in the absence of an agonist (histamine). This agonist-independent signaling is termed "constitutive activity".[1][2]

While traditional competitive antagonists block the binding of agonists like histamine, they do not affect the receptor's basal activity. Pyrilamine, however, is classified as an inverse agonist .[3][4] Its mechanism involves:

-

Preferential Binding to the Inactive State : Pyrilamine shows a higher affinity for the inactive (R) conformation of the H1 receptor.

-

Shifting the Conformational Equilibrium : By binding to and stabilizing the inactive state, pyrilamine shifts the conformational equilibrium away from the active (R*) state.

-

Reduction of Constitutive Activity : This shift leads to a decrease in the basal, agonist-independent signaling of the H1 receptor, effectively turning "off" the receptor's intrinsic activity.[5]

-

Competitive Antagonism : In the presence of histamine, pyrilamine also competitively blocks the agonist from binding to the receptor, thus preventing histamine-induced signaling.[6]

This dual action—inhibiting both constitutive and agonist-induced activity—underpins its efficacy in mitigating allergic symptoms. By promoting an inactive state, pyrilamine interferes with Gq/11-mediated signaling, effectively sequestering the G-protein and reducing its availability for other receptors that utilize the same pathway.[4][5]

Quantitative Pharmacological Data

The interaction of pyrilamine maleate with the H1 receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional potency data, providing a comparative perspective with other first-generation antihistamines.

Table 1: H1 Receptor Binding Affinities of First-Generation Antihistamines

| Antihistamine | Chemical Class | H1 Receptor Kᵢ (nM) | Source(s) |

| Doxepin | Tricyclic | 0.06 | [7] |

| Mepyramine (Pyrilamine) | Ethylenediamine | 0.28 | [7] |

| Diphenhydramine | Ethanolamine | 1.1 | [7] |

| Clemastine | Ethanolamine | 1.3 | [7] |

| Promethazine | Phenothiazine | 2.2 | [7] |

| Triprolidine | Alkylamine | 2.6 | [7] |

| Chlorpheniramine | Alkylamine | 3.2 | [7] |

Note: Kᵢ (inhibition constant) represents the concentration of a competing ligand that will occupy 50% of receptors at equilibrium. A lower Kᵢ value indicates higher binding affinity. Values can vary between studies based on experimental conditions.

Table 2: Functional Activity of Pyrilamine at the H1 Receptor

| Assay Type | Measured Parameter | Value | Source(s) |

| Inhibition of Histamine-Induced Inositol Phosphate (InsP) Production | log EC₅₀ | -7.94 | [4] |

| Inhibition of Histamine-Induced Inositol Phosphate (InsP) Production | EC₅₀ | 11.5 nM | Calculated from[4] |

| Inhibition of P450 2D1 Catalytic Activity | Kᵢ | 34 nM | [8] |

H1 Receptor Signaling Pathways and Pyrilamine's Point of Intervention

The H1 receptor primarily signals through the Gq/11 pathway, leading to the activation of downstream effectors that mediate inflammatory responses. Pyrilamine intervenes at the very first step by preventing the receptor from adopting an active conformation.

Agonist-Induced and Constitutive Signaling

Upon binding of histamine or through constitutive activity, the H1 receptor activates the Gq/11 protein. This initiates a cascade:

-

Gq/11 Activation : The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[9]

-

PLC Activation : The Gαq-GTP complex activates Phospholipase C (PLC).[9][10]

-

Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][11]

-

Calcium Mobilization : IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca²⁺.[9][12]

-

PKC Activation : The increased intracellular Ca²⁺ and DAG collectively activate Protein Kinase C (PKC).[9]

References

- 1. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Mepyramine maleate | Histamine H1 Inverse Agonists: R&D Systems [rndsystems.com]

- 5. Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Mepyramine, a histamine H1 receptor antagonist, inhibits the metabolic activity of rat and human P450 2D forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SMPDB [smpdb.ca]

- 10. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Pyrilamine Maleate as a Histamine H1 Receptor Inverse Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrilamine (B1676287) maleate (B1232345), also known as mepyramine, is a first-generation antihistamine that has been traditionally characterized as a competitive antagonist of the histamine (B1213489) H1 receptor. However, contemporary pharmacological understanding has redefined its mechanism of action, establishing it as a potent inverse agonist. This technical guide provides an in-depth analysis of pyrilamine maleate's interaction with the histamine H1 receptor, focusing on its inverse agonist properties. It consolidates quantitative data on its binding affinity and functional potency, details experimental protocols for its characterization, and visualizes the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers and professionals engaged in the study of histamine H1 receptor pharmacology and the development of related therapeutics.

Introduction: The Histamine H1 Receptor and Constitutive Activity

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in allergic and inflammatory responses.[1] It is primarily coupled to the Gq/11 family of G-proteins, and its activation by histamine leads to the stimulation of phospholipase C (PLC), initiating a cascade of intracellular signaling events.[2][3] A key feature of the H1 receptor, like many other GPCRs, is its capacity for constitutive activity.[4][5] This means that the receptor can adopt an active conformation and signal in the absence of an agonist, leading to a basal level of downstream signaling.[6][7]

Inverse agonists are ligands that bind preferentially to the inactive state of a receptor, thereby reducing its constitutive activity.[8] this compound has been demonstrated to be a selective inverse agonist of the H1 receptor.[9][10] It stabilizes the inactive conformation of the receptor, leading to a decrease in basal signaling and a more profound suppression of histamine-mediated effects than a neutral antagonist.[1]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the quantitative data for this compound's interaction with the histamine H1 receptor and other related targets.

| Parameter | Receptor/Channel | Value | Species | Assay | Reference |

| Ki | Histamine H1 Receptor | 0.4 nM | - | Radioligand Binding | [9] |

| Ki | Histamine H1 Receptor | 2.1 - 2.2 nM | Rat | Radioligand Binding ([3H]mepyramine) | [11] |

| Ki | P450 2D1 | 34 nM | Rat | Enzyme Inhibition | [12][13] |

| Kd | Histamine H1 Receptor | ~4 nM | Mammalian Brain | Radioligand Binding ([3H]mepyramine) | [14] |

| logEC50 | Inositol (B14025) Phosphate (B84403) Production (Inhibition) | -7.94 | Guinea Pig | Functional Assay | [10] |

| IC50 | IKr (delayed rectifier potassium channel) | 1.1 µM | - | Electrophysiology | [3] |

Table 1: Binding Affinity and Functional Potency of this compound.

Signaling Pathways

The histamine H1 receptor, upon activation by an agonist like histamine, initiates a signaling cascade through the Gq/11 protein. This pathway is constitutively active to some extent and is the target of inverse agonists like this compound.

Gq/11 Signaling Pathway

Mechanism of this compound Inverse Agonism

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound as an inverse agonist.

Radioligand Binding Assay for Ki Determination

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the histamine H1 receptor using [3H]-mepyramine.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the H1 receptor, guinea pig brain) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.[15]

-

-

Assay Incubation:

-

In a 96-well plate, combine in triplicate:

-

Total Binding: Membranes, [3H]-mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.

-

Non-specific Binding: Membranes, [3H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Competition Binding: Membranes, [3H]-mepyramine, and varying concentrations of this compound.

-

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[15]

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C pre-soaked in 0.3% polyethyleneimine) using a cell harvester to separate bound and free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.[15]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Inositol Phosphate (IP) Accumulation Assay for Functional Inverse Agonism

This assay measures the ability of this compound to reduce the basal (constitutive) production of inositol phosphates, a key second messenger in the H1 receptor signaling pathway.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells expressing the H1 receptor (e.g., CHO-gpH1 cells) to near confluence in 24-well plates.

-

Label the cells by incubating with [3H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

-

Compound Treatment:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells with an IP degradation inhibitor, such as lithium chloride (LiCl, e.g., 10 mM), for a short period (e.g., 15-20 minutes).

-

Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 20-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the incubation by aspirating the medium and adding a stop solution, such as cold perchloric acid.

-

Neutralize the extracts.

-

-

Separation and Quantification:

-

Separate the total [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography (e.g., Dowex columns).

-

Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphate accumulation against the log concentration of this compound.

-

Determine the EC50 value for the reduction in basal IP accumulation.

-

NF-κB Reporter Gene Assay for Constitutive Activity

The constitutive activity of the H1 receptor can also be assessed by measuring its effect on the transcription factor NF-κB.[4]

Methodology:

-

Cell Culture and Transfection:

-

Co-transfect a suitable cell line (e.g., COS-7 or HEK293) with a plasmid encoding the human H1 receptor and a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).

-

A control plasmid (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After allowing for protein expression (e.g., 24-48 hours), treat the cells with varying concentrations of this compound.

-

-

Cell Lysis and Reporter Assay:

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Measure the activity of the control enzyme (e.g., β-galactosidase) for normalization.

-

-

Data Analysis:

-

Normalize the reporter gene activity to the control enzyme activity.

-

Plot the normalized reporter activity against the log concentration of this compound to determine its inhibitory effect on basal NF-κB activation.

-

Conclusion

This compound is a well-established first-generation antihistamine that functions as a potent inverse agonist at the histamine H1 receptor. Its ability to reduce the constitutive activity of the H1 receptor provides a more comprehensive mechanism for its therapeutic effects beyond simple competitive antagonism. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. A thorough understanding of this compound's inverse agonism is essential for the rational design and development of new and improved H1 receptor-targeted therapies.

References

- 1. Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PathWhiz [pathbank.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mepyramine maleate, H1 inverse agonist (CAS 59-33-6) | Abcam [abcam.com]

- 10. Mepyramine maleate | Histamine H1 Inverse Agonists: R&D Systems [rndsystems.com]

- 11. Histamine H1 receptors and inositol phosphate formation in rat thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mepyramine, a histamine H1 receptor antagonist, inhibits the metabolic activity of rat and human P450 2D forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Deep Dive into Pyrilamine Maleate's H1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Pyrilamine (B1676287) maleate (B1232345), a first-generation ethylenediamine (B42938) antihistamine, has been a cornerstone in the symptomatic relief of allergic reactions for decades. Its efficacy stems from its ability to competitively and reversibly block the action of histamine (B1213489) at the H1 receptor. Understanding the nuanced relationship between its chemical structure and its pharmacological activity—the structure-activity relationship (SAR)—is paramount for the rational design of novel antihistamines with improved potency and reduced side effects. This technical guide provides an in-depth exploration of the SAR of pyrilamine maleate, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

The Structural Blueprint of H1 Antagonism: General Principles

First-generation H1 receptor antagonists, including pyrilamine, share a common pharmacophore essential for their activity. This fundamental structure consists of two aryl (or heteroaryl) groups linked by a flexible spacer to a terminal tertiary amine.[1][2][3] Pyrilamine's structure neatly fits this template, featuring a pyridin-2-yl group and a 4-methoxybenzyl group connected via an ethylenediamine bridge to a dimethylamino moiety.[4]

The key structural components contributing to the antihistaminic activity are:

-

Diaryl Substitution: The presence of two aromatic rings is crucial for high-affinity binding to the H1 receptor.[5] These rings are thought to interact with aromatic residues within the receptor's binding pocket. For optimal activity, these aryl groups should be able to adopt a non-coplanar conformation.[5]

-

Connecting Moiety (X): The atom connecting the diaryl system to the alkyl chain can be an oxygen (aminoalkyl ethers), a nitrogen (ethylenediamines like pyrilamine), or a carbon (propylamines). This atom influences the compound's overall conformation and physicochemical properties.[3]

-

Alkyl Chain: A two- or three-atom carbon chain typically separates the connecting moiety from the terminal nitrogen. This spacer provides the appropriate distance for the key functional groups to interact with their respective binding sites on the H1 receptor.[1][6]

-

Terminal Tertiary Amine: A tertiary amine is essential for potent H1 antagonism.[2] At physiological pH, this amine is protonated, and the resulting cation is believed to form a crucial ionic interaction with a conserved aspartate residue in the H1 receptor.[1]

Quantitative Structure-Activity Relationship of Pyrilamine and Related Antihistamines

The affinity of an antagonist for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the H1 receptor binding affinities (Ki) for pyrilamine (mepyramine) and other representative first-generation antihistamines. This data allows for a comparative analysis of how variations in the chemical scaffold impact receptor binding.

| Antihistamine | Chemical Class | H1 Receptor Ki (nM) |

| Doxepin | Tricyclic | 0.06 |

| Mepyramine (Pyrilamine) | Ethylenediamine | 0.28 |

| Diphenhydramine | Ethanolamine | 1.1 |

| Clemastine | Ethanolamine | 1.3 |

| Promethazine | Phenothiazine | 2.2 |

| Triprolidine | Alkylamine | 2.6 |

| Chlorpheniramine | Alkylamine | 3.2 |

| Cyproheptadine | Piperidine | 3.8 |

| Hydroxyzine | Piperazine | 21 |

| Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparative purposes.[7] |

As an ethylenediamine derivative, pyrilamine (mepyramine) exhibits a high binding affinity for the H1 receptor with a Ki value of 0.28 nM.[7] This high affinity is attributed to the optimal arrangement of its structural features, allowing for strong interactions with the receptor's binding pocket.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Pyrilamine exerts its effects by acting as an inverse agonist at the H1 receptor, a G protein-coupled receptor (GPCR). In its active state, the H1 receptor couples to the Gq/11 family of G proteins, initiating a downstream signaling cascade. As an inverse agonist, pyrilamine not only blocks the binding of histamine but also reduces the basal, constitutive activity of the receptor.

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by this compound.

Experimental Workflow for H1 Receptor Antagonist Characterization

The characterization of novel H1 receptor antagonists typically involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, and selectivity.

Caption: A typical experimental workflow for the preclinical evaluation of H1 receptor antagonists.

Detailed Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.[7]

-

Objective: To determine the inhibition constant (Ki) of pyrilamine analogs for the human H1 receptor.

-

Materials:

-

Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine (a tritiated form of pyrilamine).

-

Test Compounds: this compound and its analogs at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Harvest cells expressing the H1 receptor and prepare a membrane fraction by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]mepyramine (typically near its Kd value), and varying concentrations of the test compound or the non-specific binding control.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay for Functional Potency

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an H1 receptor agonist.

-

Objective: To determine the functional potency (IC50) of pyrilamine analogs in blocking histamine-induced calcium release.

-

Materials:

-

Cells: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

H1 Receptor Agonist: Histamine.

-

Test Compounds: this compound and its analogs at various concentrations.

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Cell Plating: Seed the H1 receptor-expressing cells into a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C in the dark.

-

Cell Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add varying concentrations of the test compounds to the wells and incubate for a defined period.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Stimulation: Inject a fixed concentration of histamine (typically the EC80 concentration) into the wells.

-

Data Recording: Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the histamine response against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 value.

-

Conclusion and Future Directions

The structure-activity relationship of this compound is a well-established example of the principles governing the interaction of first-generation antihistamines with the H1 receptor. The presence of two aryl rings, a flexible ethylenediamine spacer, and a terminal tertiary amine are all critical for its high binding affinity. Quantitative analysis of pyrilamine and related compounds demonstrates the importance of these features for potent H1 antagonism.

Future research in this area will likely focus on the development of H1 antagonists with improved selectivity and reduced side-effect profiles. By leveraging the foundational SAR knowledge of classic antihistamines like pyrilamine, medicinal chemists can design novel compounds that retain high affinity for the H1 receptor while minimizing interactions with other receptors, such as muscarinic and adrenergic receptors, which are responsible for the sedative and anticholinergic side effects of first-generation agents. The application of computational modeling and structure-based drug design, guided by the principles outlined in this guide, will be instrumental in achieving this goal.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ramauniversity.ac.in [ramauniversity.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]

- 7. benchchem.com [benchchem.com]

Pyrilamine Maleate: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrilamine (B1676287) maleate (B1232345), also known as mepyramine maleate, is a first-generation antihistamine of the ethylenediamine (B42938) class.[1][2] It functions as a potent H1 receptor inverse agonist, effectively blocking the action of histamine (B1213489) and providing relief from allergic symptoms.[2][3] This document provides an in-depth technical overview of the synthesis of pyrilamine maleate and a detailed examination of its chemical and physical properties, intended for professionals in research and drug development.

Synthesis of this compound

The synthesis of this compound is a two-step process that first involves the synthesis of the free base, pyrilamine, followed by its reaction with maleic acid to form the more stable and water-soluble maleate salt.[4] The synthesis of the pyrilamine base can be achieved through two primary routes.

Route 1: Condensation of 2-(N-p-methoxybenzyl)-aminopyridine with dimethylaminoethyl chloride. [4] Route 2: Condensation of N,N-dimethylaminoethyl-α-aminopyridine with p-methoxybenzyl chloride in the presence of a strong base like sodamide or lithamide. [4]

The subsequent salt formation is a straightforward acid-base reaction.

Experimental Protocol: Synthesis of Pyrilamine and this compound

The following protocol describes the synthesis of pyrilamine via Route 2, followed by its conversion to this compound.

Materials and Reagents:

-

N,N-dimethylethylenediamine

-

Sodamide (NaNH₂)

-

Toluene (anhydrous)

-

p-methoxybenzyl chloride

-

Maleic acid

-

Ethanol

-

Diethyl ether

Procedure:

-

Synthesis of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine (Intermediate):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine in anhydrous toluene.

-

Slowly add an equimolar amount of N,N-dimethylethylenediamine to the solution.

-

Add a slight excess of sodamide as a catalyst and to neutralize the HCl byproduct.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude intermediate.

-

Purify the intermediate by vacuum distillation.

-

-

Synthesis of Pyrilamine (Free Base):

-

In a new reaction vessel, dissolve the purified N,N-dimethyl-N'-(2-pyridyl)ethylenediamine in anhydrous toluene.

-

Add a slight excess of sodamide.

-

Slowly add an equimolar amount of p-methoxybenzyl chloride to the mixture.

-

Heat the reaction to 80-90°C and stir for 3-4 hours, monitoring by TLC.

-

Upon completion, cool the mixture and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield pyrilamine as an oily liquid.[4]

-

-

Formation of this compound Salt:

-

Dissolve the crude pyrilamine base in ethanol.

-

In a separate beaker, dissolve an equimolar amount of maleic acid in ethanol.

-

Slowly add the maleic acid solution to the pyrilamine solution with constant stirring.

-

The this compound salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white crystalline solid by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to obtain pure this compound.[4]

-

Synthesis Workflow Diagram

Caption: Synthesis Workflow of this compound.

Chemical Properties of this compound

This compound is a white crystalline powder with a faint odor and a bitter, saline taste.[5] It is stable in air.[4]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃N₃O · C₄H₄O₄ | [6] |

| Molecular Weight | 401.5 g/mol | [7] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 100-101 °C | [7] |

| pKa (of Pyrilamine base) | 4.02, 8.92 (uncertain) | [8] |

Solubility

This compound is very soluble in water and freely soluble in ethanol.[5][9]

| Solvent | Solubility | pH (if applicable) | Reference |

| Water | ≥ 100 mg/mL at 20°C | [6] | |

| Water | > 60.2 µg/mL | 7.4 | [6] |

| Ethanol | Freely soluble | [9] | |

| Chloroform | Freely soluble | ||

| Ether | Slightly soluble | ||

| Benzene | Slightly soluble | ||

| DMSO | Soluble | [10] | |

| PBS | 100 mg/mL | [11] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of an active pharmaceutical ingredient (API).[12][13]

Materials and Reagents:

-

This compound

-

Buffer solutions (pH 1.2, 4.5, 6.8)

-

Vials with screw caps

-

Shaker bath maintained at a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Add an excess amount of this compound to vials containing the buffer solutions of different pH values. The excess solid should be visible.

-

Seal the vials and place them in a shaker bath set to a constant temperature.

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Centrifuge the sample to remove any remaining undissolved solid.

-

Dilute the supernatant appropriately and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[14]

-

Perform the experiment in triplicate for each pH condition.[13]

Solubility Determination Workflow

Caption: Solubility Determination Workflow.

Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound are consistent with its structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the pyridine (B92270) and p-methoxyphenyl rings, the methylene (B1212753) protons of the ethylenediamine bridge and the benzyl (B1604629) group, the methoxy (B1213986) group protons, and the N-dimethyl group protons. The ¹³C NMR would similarly show distinct signals for all the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. These include N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic rings, C-O stretching of the ether group, and C-N stretching of the amine groups. The maleate counter-ion will show characteristic absorptions for the carboxylate groups.

UV-Visible Spectroscopy

In ethanol, this compound exhibits a UV absorption maximum at approximately 310 nm.[9] Spectrophotometric methods have been developed for its quantification based on the formation of colored ion-association products. For example, with cobaltous thiocyanate, it forms a complex that can be measured at 620 nm.

Mechanism of Action

This compound is a competitive antagonist of the histamine H1 receptor.[1][15] In its active state, the H1 receptor is coupled to the Gq/11 protein, which activates the phospholipase C (PLC) signaling pathway, leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately causing the physiological effects of histamine, such as vasodilation, increased vascular permeability, and bronchoconstriction.

Pyrilamine acts as an inverse agonist, preferentially binding to the inactive state of the H1 receptor.[3][13] This action shifts the conformational equilibrium of the receptor towards the inactive state, thereby blocking the Gq/11-mediated signaling pathway and preventing the downstream effects of histamine.[3]

H1 Receptor Signaling Pathway and Inhibition by this compound

Caption: H1 Receptor Signaling and Pyrilamine Inhibition.

Conclusion

This technical guide provides a detailed overview of the synthesis and chemical properties of this compound. The synthetic route via N,N-dimethylaminoethyl-α-aminopyridine and p-methoxybenzyl chloride, followed by salt formation with maleic acid, is a well-established method. The physicochemical and spectroscopic properties are well-characterized, providing a solid foundation for its use in pharmaceutical development and research. A thorough understanding of its mechanism of action as an H1 receptor inverse agonist is crucial for its application in treating allergic conditions and for the development of new, more targeted antihistamines.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 421. Synthesis of NN-dialkyl-N′-arylalkyl-N′-4-cinnolinyl(or 9-fluorenyl or 6-methyl-3-pyridazinyl or 1-phthalazinyl or 2-quinoxalinyl)ethylenediamines of potential pharmacological interest - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Pyrilamine | C17H23N3O | CID 4992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrilamine‐d6 | Semantic Scholar [semanticscholar.org]

- 6. This compound | C21H27N3O5 | CID 5284451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrilamine | 91-84-9 | Benchchem [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound | 59-33-6 [chemicalbook.com]

- 10. abmole.com [abmole.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. who.int [who.int]

- 14. This compound Analyzed by HPLC - AppNote [mtc-usa.com]

- 15. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

In Vitro Pharmacological Profile of Pyrilamine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrilamine (B1676287) maleate (B1232345), also known as mepyramine maleate, is a first-generation antihistamine that has been in clinical use for decades for the symptomatic relief of allergic reactions.[1][2][3] Its therapeutic effects are primarily mediated by its potent interaction with the histamine (B1213489) H1 receptor. Beyond its well-documented antihistaminic properties, pyrilamine exhibits a complex pharmacological profile, including interactions with other receptor systems and ion channels. This technical guide provides an in-depth overview of the in vitro pharmacology of pyrilamine maleate, focusing on its receptor binding affinity, functional activity, and the cellular mechanisms it modulates. Detailed experimental protocols for key assays are provided, along with quantitative data and visual representations of its mechanism of action to support further research and drug development efforts.

Receptor Binding Profile

Pyrilamine is characterized by its high affinity and selectivity for the histamine H1 receptor.[4][5] It acts as a competitive antagonist, reversibly binding to the H1 receptor to block the action of histamine.[1][6] Its binding affinity can vary depending on the tissue and species.[4][5] While highly selective for the H1 receptor, at higher concentrations, it shows weak affinity for other histamine receptor subtypes and other neurotransmitter receptors.

Table 1: Receptor Binding Affinities of this compound

| Target Receptor | Species / Tissue / Cell Line | Radioligand | Assay Type | Binding Affinity (K_d / K_i) | Reference |

| Histamine H1 | Guinea Pig Brain | [³H]-Mepyramine | Radioligand Binding | K_d: 0.8 nM | [4][5] |

| Histamine H1 | Rat Brain | [³H]-Mepyramine | Radioligand Binding | K_d: 9.1 nM | [4][5] |

| Histamine H1 | DDT1-MF-2 and BC3H1 Cells | [³H]-Mepyramine | Radioligand Binding | K_d: 276 nM | [4][5] |

| Histamine H1 | HEK293 Cells | [³H]-Mepyramine | Radioligand Binding | pK_d: 9.4 | [4] |

| Histamine H2 | - | - | Radioligand Binding | K_d: 5200 nM | [4][5] |

| Histamine H3 | - | - | Radioligand Binding | K_d: >3000 nM | [4][5] |

Functional Activity and Mechanism of Action

Pyrilamine is not merely a silent antagonist but is classified as an inverse agonist at the H1 receptor.[7][8][9] This means it can reduce the receptor's basal, constitutive activity in the absence of an agonist.[9] Pyrilamine binds preferentially to the inactive state of the G protein-coupled H1 receptor, sequestering G_q/11 proteins and thereby inhibiting downstream signaling.[7][8][9]

Inhibition of H1 Receptor-Mediated G_q/11 Signaling

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G_q/11 family of G proteins.[10] Activation by histamine initiates a signaling cascade that pyrilamine effectively blocks. By preventing this cascade, pyrilamine mitigates allergic and inflammatory responses.[1][10]

The key steps in this pathway and pyrilamine's point of inhibition are:

-

Histamine Binding: Histamine binds to and activates the H1 receptor.

-

G_q/11 Activation: The activated receptor stimulates the G_q/11 protein.

-

PLC Activation: G_q/11 activates Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

Cellular Response: The increase in intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG lead to various cellular responses, such as smooth muscle contraction and increased vascular permeability.[10]

Pyrilamine, as an inverse agonist, binds to the H1 receptor and prevents this entire sequence from occurring.[8]

Off-Target Functional Activities

In addition to its primary activity at the H1 receptor, pyrilamine has been shown to interact with other cellular targets in vitro, which may contribute to its overall pharmacological effect and side-effect profile.

-

Ion Channel Blockade: Pyrilamine blocks the rapidly activating component of the delayed rectifier potassium channel (I_Kr) with an IC₅₀ of 1.1 μM.[7]

-

Neurotransmitter Uptake: At low micromolar concentrations, pyrilamine acts as a selective and potent competitive inhibitor of serotonin (B10506) (5-HT) uptake.[11]

-

Anticholinergic Properties: As a first-generation antihistamine, pyrilamine is known to possess anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors, contributing to side effects like dry mouth.[1]

Table 2: Functional and Off-Target Activity of this compound

| Assay Type | Target/Effect | Cell Line / System | Quantitative Value | Reference |

| Inositol Phosphate (InsP) Accumulation | H1 Receptor Antagonism | CHO-gpH1 Cells | log EC₅₀: -7.94 ± 0.11 | [4][5] |

| Electrophysiology | I_Kr Potassium Channel Blockade | - | IC₅₀: 1.1 μM | [7] |

| Neurotransmitter Uptake | Serotonin (5-HT) Uptake Inhibition | Rat Brain Synaptosomes | Competitive inhibition at 0.05-0.5 μM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a compound's pharmacological profile. The following sections describe standard in vitro protocols for assessing the binding and functional activity of H1 receptor antagonists like pyrilamine.

Protocol 1: H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.[10]

-

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

-

Materials and Reagents:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the H1 receptor.[10][12]

-

Radioligand: [³H]-Mepyramine (Pyrilamine) (Specific Activity ~20-30 Ci/mmol).[10]

-

Test Compound: this compound.

-

Non-specific Control: High concentration (e.g., 10 µM) of a non-labeled H1 antagonist like mianserin.[10][13]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]

-

Filters: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]

-

Equipment: 96-well plates, cell harvester, liquid scintillation counter.[10]

-

-

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold assay buffer.

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to remove nuclei.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.[10]

-

Resuspend the pellet in fresh assay buffer and determine the protein concentration. Store at -80°C.[10]

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound (Pyrilamine).

-

In a 96-well plate, set up triplicate wells for:

-

Incubate the plate at 25°C for 60-180 minutes to reach equilibrium.[14]

-

-

Harvesting and Counting:

-

Rapidly filter the plate contents through the pre-soaked glass fiber filters using a cell harvester to separate bound and free radioligand.[12]

-

Wash filters multiple times with ice-cold wash buffer.[14]

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.[12]

-

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[12]

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Protocol 2: Functional Calcium Mobilization Assay

This functional assay measures a compound's ability to inhibit the intracellular calcium release triggered by an agonist, providing a measure of its functional potency.[12][15][16]

-

Objective: To determine the functional potency (IC₅₀) of this compound in blocking histamine-induced calcium release.

-

Materials and Reagents:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human H1 receptor.[12]

-

Dye: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

-

Agonist: Histamine.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.[12]

-

Equipment: Black, clear-bottom 96-well plates, fluorescence plate reader with an injection system.[12]

-

-

Methodology:

-

Cell Preparation: Plate H1 receptor-expressing cells in 96-well plates and grow to confluence.[12]

-

Dye Loading: Remove culture medium and load cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 min) at 37°C. Wash the cells to remove excess dye.[12]

-

Assay Procedure:

-

Place the cell plate in the fluorescence plate reader.

-

Add varying concentrations of the antagonist (Pyrilamine) to the wells and pre-incubate for a defined period.[12]

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of histamine (typically the EC₈₀ concentration) into the wells to stimulate the cells.[12]

-

Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the histamine response against the log concentration of Pyrilamine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

The in vitro pharmacological profile of this compound is defined by its high-affinity, selective inverse agonism at the histamine H1 receptor. This primary mechanism of action involves the inhibition of the G_q/11-mediated signaling cascade, preventing the downstream cellular responses associated with histamine release. Quantitative binding and functional assays consistently demonstrate its potency in the nanomolar range at the H1 receptor. Additionally, in vitro studies have revealed off-target activities, including blockade of I_Kr potassium channels and inhibition of serotonin reuptake, which may be relevant to its complete pharmacological effect and side-effect profile. The detailed data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the study and development of H1 receptor modulators and related compounds.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. How Does this compound Work? [eureka.patsnap.com]

- 3. This compound, 59-33-6 [thegoodscentscompany.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 59-33-6 | Histamine Receptor | MOLNOVA [molnova.com]

- 6. Articles [globalrx.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Pyrilamine | 91-84-9 | Benchchem [benchchem.com]

- 9. Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. innoprot.com [innoprot.com]

- 16. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

Pyrilamine Maleate: An In-Depth Technical Guide to Off-Target Effects in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrilamine (B1676287) maleate (B1232345), a first-generation ethylenediamine (B42938) antihistamine, is a well-established H1 receptor antagonist widely used for the symptomatic relief of allergic reactions.[1] However, like many first-generation antihistamines, pyrilamine exhibits a broad pharmacological profile, interacting with a variety of unintended biological targets. These "off-target" effects are crucial to understand in a research and drug development context as they can lead to polypharmacology, undesirable side effects, or potential opportunities for drug repurposing.[2] This in-depth technical guide provides a comprehensive overview of the known off-target effects of pyrilamine maleate in cellular assays, presenting quantitative data, detailed experimental protocols, and visualizations of affected signaling pathways.

Data Presentation: Off-Target Interaction Profile of Pyrilamine

The following table summarizes the known binding affinities (Ki) and inhibitory concentrations (IC50) of pyrilamine for its primary target and various off-target receptors and enzymes. It is important to note that while pyrilamine's high affinity for the H1 receptor is well-documented, quantitative data for some of its off-target interactions are less readily available. In such cases, data for other first-generation antihistamines are provided to indicate a likely range of activity.

| Target Family | Target | Species | Assay Type | Pyrilamine Ki (nM) | Pyrilamine IC50 (µM) | Reference |

| Histamine (B1213489) Receptors | H1 Receptor | Human | Radioligand Binding | 0.28 | - | [3] |

| H2 Receptor | - | Radioligand Binding | >10,000 | - | [4] | |

| H3 Receptor | - | Radioligand Binding | >10,000 | - | [4] | |

| H4 Receptor | Human | Radioligand Binding | 32 | - | [1] | |

| Monoamine Transporters | Serotonin (B10506) Transporter (SERT) | Rat | Synaptosomal Uptake | 90 | - | [5] |

| Norepinephrine Transporter (NET) | Rat | Synaptosomal Uptake | - | >50 | [5] | |

| Dopamine Transporter (DAT) | Rat | Synaptosomal Uptake | - | >50 | [5] | |

| Muscarinic Receptors | Muscarinic Receptors (general) | Bovine | Radioligand Binding | 3,600 - 30,000 | - | [4] |

| Ion Channels | hERG (IKr) Potassium Channel | - | Electrophysiology | - | 1.1 | [6] |

| Voltage-gated Sodium Channels (Nav1.7, Nav1.8, Nav1.9) | - | Electrophysiology | - | Within therapeutic range | [7] | |

| Cytochrome P450 Enzymes | CYP2D6 | Human | Microsomal Inhibition | - | 32 - 109 (for other first-generation antihistamines) | [8] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the off-target effects of this compound. These protocols are based on established and widely used techniques in pharmacology and drug discovery.

Radioligand Binding Assay for Receptor Affinity (e.g., Muscarinic Receptors)

This protocol describes a competitive binding assay to determine the affinity (Ki) of pyrilamine for a specific receptor, such as a muscarinic receptor subtype.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific G protein-coupled receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-M1 cells) or tissue homogenate known to express the receptor (e.g., rat brain cortex).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-N-methylscopolamine ([3H]-NMS) for muscarinic receptors).

-

Unlabeled Competitor (for non-specific binding): A high concentration of a known, potent antagonist for the target receptor (e.g., Atropine).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

-

Cell Harvester and Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add radioligand (at a concentration near its Kd), assay buffer, and the membrane preparation to triplicate wells.

-

Non-specific Binding (NSB): Add radioligand, a saturating concentration of the unlabeled competitor (e.g., 1 µM Atropine), and the membrane preparation to triplicate wells.

-

Competition Binding: Prepare serial dilutions of this compound. To triplicate wells, add the radioligand, the respective this compound dilution, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (which passes through).

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of pyrilamine that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Neurotransmitter Uptake Assay (e.g., Serotonin Uptake)

This protocol describes how to measure the inhibition of neurotransmitter transporters, such as the serotonin transporter (SERT), by this compound.

Objective: To determine the IC50 of this compound for the inhibition of serotonin uptake into cells or synaptosomes.

Materials:

-

Cell/Tissue Source: A cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) or synaptosomes prepared from rat brain tissue.

-

Radiolabeled Neurotransmitter: [3H]-Serotonin ([3H]-5-HT).

-

Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

-

Test Compound: this compound.

-

Inhibitor for Non-specific Uptake: A high concentration of a known potent SERT inhibitor (e.g., fluoxetine).

-

Lysis Buffer.

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Cell/Synaptosome Preparation:

-

Plate cells in a suitable microplate and allow them to adhere.

-

If using synaptosomes, prepare them from brain tissue by homogenization and differential centrifugation.

-

-

Assay Setup:

-

Wash the cells/synaptosomes with uptake buffer.

-

Pre-incubate the cells/synaptosomes with various concentrations of this compound or vehicle control for a short period (e.g., 10-20 minutes) at the desired temperature (e.g., 37°C).

-

Include wells for determining non-specific uptake by pre-incubating with a high concentration of a known SERT inhibitor.

-

-

Initiation of Uptake:

-

Initiate the uptake by adding [3H]-Serotonin to all wells.

-

-

Incubation:

-

Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by aspirating the buffer and washing the cells/synaptosomes multiple times with ice-cold uptake buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells/synaptosomes with a suitable lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage inhibition of specific uptake at each concentration of this compound.

-

Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value.

-

Neurotransmitter Uptake Assay Workflow

Cytochrome P450 (CYP) Inhibition Assay